molecular formula C15H19F3 B070511 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene CAS No. 178495-84-6

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene

Cat. No.: B070511
CAS No.: 178495-84-6
M. Wt: 256.31 g/mol
InChI Key: MKTOMUXBVNLBGF-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound with the molecular formula C23H33F3. It is characterized by the presence of three fluorine atoms and a propylcyclohexyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene typically involves the following steps:

    Cyclohexylation: The attachment of the propylcyclohexyl group to the benzene ring can be accomplished through Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and alkylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

Scientific Research Applications

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The propylcyclohexyl group contributes to the compound’s overall conformation and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene
  • 1,2,3-Trifluoro-5-(4-butylcyclohexyl)benzene
  • 1,2,3-Trifluoro-5-(4-ethylcyclohexyl)benzene

Uniqueness

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,2,3-trifluoro-5-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTOMUXBVNLBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627653
Record name 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178495-84-6
Record name 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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